Pyrazolo[1,5-a]pyrimidine-3-boronic acid
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Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-boronic acid: is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. These compounds are known for their significant biological and photophysical properties, making them valuable in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-3-boronic acid typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of aminopyrazole with β-dicarbonyl compounds can yield the pyrazolo[1,5-a]pyrimidine scaffold . The boronic acid group can then be introduced via a Suzuki-Miyaura cross-coupling reaction using boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and optimized reaction conditions can enhance the efficiency of the process . Additionally, the employment of continuous flow reactors and automated systems can further streamline the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction is commonly used to form carbon-carbon bonds by coupling boronic acids with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which can modify its functional groups and enhance its reactivity.
Substitution Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles and Electrophiles: For substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit enhanced biological and photophysical properties .
Scientific Research Applications
Chemistry
In chemistry, pyrazolo[1,5-a]pyrimidine-3-boronic acid is used as a building block for the synthesis of complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing diverse chemical libraries .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antitumor agent. Its derivatives have been studied for their ability to inhibit various enzymes and receptors, making them promising candidates for drug development . For example, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which is involved in immune cell regulation .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its photophysical properties make it suitable for applications in optoelectronics and as fluorescent probes .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-boronic acid involves its interaction with specific molecular targets. For instance, as a PI3Kδ inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and survival. Additionally, its ability to form stable complexes with metal ions can enhance its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Quinolines and Naphthyridines: These compounds share structural similarities and exhibit comparable reactivity and applications.
Uniqueness
Pyrazolo[1,5-a]pyrimidine-3-boronic acid stands out due to its boronic acid functionality, which enhances its versatility in cross-coupling reactions. This unique feature allows for the synthesis of a wide range of derivatives with diverse biological and photophysical properties .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h1-4,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYRTNGEKGNRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2N=CC=CN2N=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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